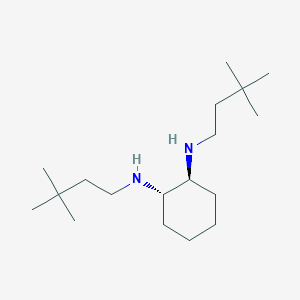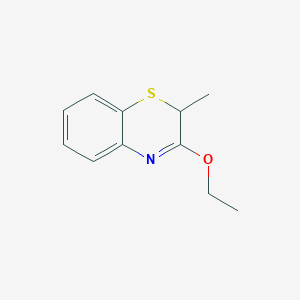![molecular formula C17H14N2O4 B066995 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile CAS No. 194282-76-3](/img/structure/B66995.png)
2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile is a chemical compound that has gained attention in scientific research due to its potential applications in the development of new drugs. This compound belongs to the class of pyranopyran derivatives, which have been found to possess a wide range of biological activities.
Mechanism of Action
The mechanism of action of 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile is not fully understood. However, it has been suggested that its biological activities may be attributed to its ability to interact with various cellular targets, including enzymes and receptors.
Biochemical and Physiological Effects:
Studies have shown that 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile can modulate various biochemical and physiological processes. For example, it has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been shown to inhibit the activity of reactive oxygen species, which are known to cause oxidative stress and damage to cells.
Advantages and Limitations for Lab Experiments
One advantage of using 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile in lab experiments is its potential to exhibit multiple biological activities. This compound can be used as a starting point for the development of new drugs that target various diseases. However, one limitation of this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Future Directions
There are several future directions that can be explored with regards to 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile. One possible direction is to investigate its potential as a therapeutic agent for cancer treatment. Studies can be conducted to determine its efficacy in inhibiting the growth of different types of cancer cells. Another direction is to explore its potential as an anti-inflammatory agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies can be conducted to elucidate its mechanism of action and identify its cellular targets.
Synthesis Methods
The synthesis of 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile can be achieved through a multi-step reaction. The first step involves the condensation of 4-methoxybenzaldehyde and ethyl acetoacetate to form 4-(4-methoxyphenyl)-3-buten-2-one. This intermediate is then reacted with malononitrile and ammonium acetate to produce the final product.
Scientific Research Applications
2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile has been found to exhibit promising biological activities, making it a potential candidate for drug development. It has been reported to possess anti-inflammatory, antioxidant, and anticancer properties. Studies have also shown that this compound can inhibit the growth of cancer cells and induce apoptosis.
properties
CAS RN |
194282-76-3 |
|---|---|
Product Name |
2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile |
Molecular Formula |
C17H14N2O4 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile |
InChI |
InChI=1S/C17H14N2O4/c1-9-7-13-15(17(20)22-9)14(12(8-18)16(19)23-13)10-3-5-11(21-2)6-4-10/h3-7,14H,19H2,1-2H3 |
InChI Key |
AMRKTUNAOZHNMU-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)OC)C(=O)O1 |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)OC)C(=O)O1 |
synonyms |
4H,5H-PYRANO[4,3-B]PYRAN-3-CARBONITRILE, 2-AMINO-4-(4-METHOXYPHENYL)-7-METHYL-5-OXO- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(E)-(1H-1,2,4-Triazol-3-ylimino)methyl]-2-naphthol](/img/structure/B66927.png)


![3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B66933.png)
![5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide](/img/structure/B66934.png)





